molecular formula C29H51NO B081407 Acetamide, N-5alpha-cholestan-4alpha-yl- CAS No. 13944-35-9

Acetamide, N-5alpha-cholestan-4alpha-yl-

Cat. No. B081407
CAS RN: 13944-35-9
M. Wt: 429.7 g/mol
InChI Key: XJRDRLOSSOJMEO-JMOFALFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-5alpha-cholestan-4alpha-yl-, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential application in treating cardiovascular diseases. ACAT inhibitors are known to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.

Mechanism Of Action

Acetamide, N-5alpha-cholestan-4alpha-yl-, inhibits the enzyme acyl-CoA:cholesterol acyltransferase (Acetamide, N-5alpha-cholestan-4alpha-yl-), which plays a crucial role in cholesterol metabolism. Acetamide, N-5alpha-cholestan-4alpha-yl- catalyzes the esterification of cholesterol with fatty acids to form cholesteryl esters, which are then stored in lipid droplets. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors prevent the formation of cholesteryl esters and promote the efflux of cholesterol from cells.

Biochemical And Physiological Effects

Acetamide, N-5alpha-cholestan-4alpha-yl-, has been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the levels of LDL cholesterol in the blood.

Advantages And Limitations For Lab Experiments

Acetamide, N-5alpha-cholestan-4alpha-yl-, has some advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Acetamide, N-5alpha-cholestan-4alpha-yl-. One limitation is that it has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for research on Acetamide, N-5alpha-cholestan-4alpha-yl-. One direction is to investigate its potential application in treating other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors. Yet another direction is to investigate the mechanisms of action of Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors in more detail, to gain a better understanding of their effects on cholesterol metabolism and atherosclerosis.

Synthesis Methods

Acetamide, N-5alpha-cholestan-4alpha-yl-, can be synthesized through a multi-step process starting from cholesterol. The first step involves the protection of the 3-hydroxyl group of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain 3-TBDMS-cholesterol. The second step involves the oxidation of the 3-hydroxyl group to the corresponding ketone using Jones reagent to obtain 3-ketone-cholesterol. The third step involves the protection of the 7-hydroxyl group with trifluoroacetic anhydride (TFAA) to obtain 7-TFA-3-ketone-cholesterol. The fourth step involves the reaction of 7-TFA-3-ketone-cholesterol with acetic anhydride to obtain Acetamide, N-5alpha-cholestan-4alpha-yl-.

Scientific Research Applications

Acetamide, N-5alpha-cholestan-4alpha-yl-, has been extensively studied for its potential application in treating cardiovascular diseases. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells, which are a hallmark of atherosclerosis. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models.

properties

CAS RN

13944-35-9

Product Name

Acetamide, N-5alpha-cholestan-4alpha-yl-

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide

InChI

InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1

InChI Key

XJRDRLOSSOJMEO-JMOFALFHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C

synonyms

4α-Acetylamino-5α-cholestane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.